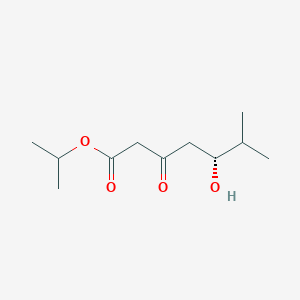
C12H15LiO3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C12H15LiO3 is a lithium alkoxide derivative. Lithium alkoxides are commonly used as strong bases in organic synthesis and as catalysts in various chemical reactions. This compound is particularly interesting due to its unique properties and applications in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12H15LiO3 typically involves the reaction of a lithium reagent with an alcohol. One common method is the reaction of lithium hydride (LiH) with an alcohol under anhydrous conditions. The reaction proceeds as follows:
LiH+ROH→LiOR+H2
where ROH represents the alcohol and LiOR is the lithium alkoxide.
Industrial Production Methods
Industrial production of lithium alkoxides often involves the use of lithium metal or lithium amides in the presence of alcohols. The process is carried out under controlled conditions to ensure high purity and yield. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and stabilize the product.
Chemical Reactions Analysis
Types of Reactions
C12H15LiO3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium carboxylates.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The lithium alkoxide can participate in nucleophilic substitution reactions, replacing a leaving group in a substrate molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Lithium carboxylates.
Reduction: Alcohols.
Substitution: Various substituted organic compounds depending on the substrate used.
Scientific Research Applications
C12H15LiO3: has a wide range of applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Acts as a catalyst in polymerization reactions and other industrial processes.
Mechanism of Action
The mechanism of action of C12H15LiO3 involves its role as a strong base and nucleophile. It can deprotonate weak acids, facilitating various chemical transformations. The lithium ion (Li+) can also coordinate with electron-rich sites in molecules, stabilizing transition states and intermediates in reactions.
Comparison with Similar Compounds
Similar Compounds
- Lithium methoxide (CH3OLi)
- Lithium ethoxide (C2H5OLi)
- Lithium tert-butoxide (C4H9OLi)
Uniqueness
C12H15LiO3: is unique due to its specific alkyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler lithium alkoxides, it may offer different steric and electronic properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C12H15LiO3 |
|---|---|
Molecular Weight |
214.2 g/mol |
IUPAC Name |
lithium;3-(3-propoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O3.Li/c1-2-8-15-11-5-3-4-10(9-11)6-7-12(13)14;/h3-5,9H,2,6-8H2,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
OBGUUKOTJPTFOD-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCOC1=CC=CC(=C1)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)
methanone](/img/structure/B12627897.png)





![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)
![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)
![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)

![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)

